ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate
Description
Properties
IUPAC Name |
ethyl 4-(6-amino-5-nitropyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5/c1-2-21-13(18)8-3-5-9(6-4-8)22-12-10(17(19)20)11(14)15-7-16-12/h3-7H,2H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDMGAYWYGNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate typically involves the following steps:
Amination: The conversion of a nitro group to an amino group.
Esterification: The formation of the benzoate ester.
The reaction conditions for these steps often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso derivatives, while reduction of the nitro group will produce an amino derivative.
Scientific Research Applications
ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Benzoate Ester Family
Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2)
- Structure : Contains a long alkyl chain with an amide group, unlike the aromatic pyrimidine in the target compound .
- Synthesis : Williamson ether synthesis using 11-bromoundecanamide and ethyl 4-hydroxybenzoate, yielding a lipophilic gelator (67.33% yield) .
Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Partially saturated tetrahydropyrimidine ring with bromoethoxy and substituted phenyl groups .
- Synthesis: Involves thionyl chloride for acyl chloride formation and subsequent reaction with bromoethanol, highlighting versatility in introducing functional groups .
Functional Group Variations
- Nitro vs. Cyano/Methyl Groups: Compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate () prioritize cyano and methyl substituents, which enhance metabolic stability but reduce polarity compared to the nitro-amino combination in the target compound .
Biological Activity
Ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives of pyrimidine compounds, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0098 |
These results indicate that the compound has potent antibacterial effects, which may be attributed to its structural features that enhance its interaction with bacterial targets .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Studies have demonstrated effectiveness against various fungal strains.
Antifungal Activity Data:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound's efficacy against these fungi suggests it may serve as a lead compound for developing new antifungal agents .
Anticancer Properties
Research into the anticancer potential of this compound indicates that it may affect tumor cell lines through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
Case Studies:
- Cell Line Studies: In vitro studies using human cancer cell lines have shown that this compound can inhibit cell growth significantly compared to control groups.
- Mechanistic Insights: The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
The biological activity of this compound is likely mediated through its ability to produce reactive nitrogen species (RNS), which can modify cellular signaling pathways and promote cytotoxic effects in target cells .
Q & A
Basic Question: What are the recommended synthetic routes for ethyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a pyrimidine derivative (e.g., 6-amino-5-nitropyrimidin-4-ol) and ethyl 4-hydroxybenzoate. Key steps include:
- Base selection : Potassium carbonate or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) to activate the hydroxyl group for substitution .
- Temperature control : Reactions are often conducted at 80–100°C for 8–12 hours to ensure complete substitution while minimizing side reactions like nitro-group reduction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and mass spectrometry .
Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
Answer:
- 1H/13C NMR : Focus on the pyrimidine ring protons (δ 8.5–9.0 ppm for nitro-substituted pyrimidines) and ester carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups .
- Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns of nitro groups and validate molecular weight .
Troubleshooting : If unexpected peaks arise (e.g., δ 6.5–7.5 ppm), assess for hydrolysis of the ester group or incomplete substitution using 2D NMR (COSY, HSQC) .
Advanced Question: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Answer:
Contradictions often arise due to:
- Polymorphism : Use X-ray crystallography to identify crystalline forms affecting solubility .
- pH-dependent solubility : Conduct solubility studies in buffered solutions (pH 1–10) to map ionization states (amine/nitro groups) .
- Cosolvent effects : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays .
Methodology : Apply the Hansen solubility parameters (HSP) model to predict optimal solvents based on dispersion, polarity, and hydrogen-bonding interactions .
Advanced Question: What computational strategies are effective for predicting the reactivity of the nitro group in further functionalization?
Answer:
- DFT calculations : Use Gaussian or ORCA to model nitro-group reduction potentials and regioselectivity in electrophilic substitutions .
- Molecular docking : Predict steric/electronic barriers to reactions (e.g., Pd-catalyzed coupling) by simulating transition states .
- Machine learning : Train models on pyrimidine reaction databases (e.g., Reaxys) to forecast side reactions (e.g., over-reduction to amine) .
Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., UV-Vis monitoring of nitro-group reduction) .
Basic Question: What are the documented biological targets of structurally analogous pyrimidine-benzoate hybrids, and how can this inform SAR studies?
Answer:
Analogous compounds exhibit activity against:
- Kinases : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Microbial enzymes : Test nitro-reductase inhibition via NADH consumption assays .
SAR Guidance : Modify the benzoate ester to carboxamide or introduce electron-withdrawing groups (e.g., Cl, CF3) to enhance target affinity .
Advanced Question: How should researchers design experiments to optimize catalytic systems for selective nitro-group reduction without affecting the amine or ester groups?
Answer:
- Catalyst screening : Compare Pd/C, Raney Ni, and transfer hydrogenation systems (e.g., HCOONH4/Pd) under controlled pH (3–5) .
- In situ monitoring : Use FTIR to track nitro → amine conversion and detect ester hydrolysis side products .
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent polarity) and optimize via response surface methodology .
Advanced Question: What methodologies address discrepancies in reported bioactivity data for this compound across different cell lines?
Answer:
Discrepancies may stem from:
- Cell permeability : Measure logP (HPLC) and correlate with cellular uptake via LC-MS quantification .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess nitro-group metabolism .
- Assay interference : Test for false positives (e.g., nitro group quenching fluorescent probes) using label-free techniques (SPR, ITC) .
Basic Question: What safety protocols are essential for handling this compound, given its nitro and aromatic amine functionalities?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
